molecular formula C10H8ClNO4 B2761219 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1164251-88-0

7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2761219
CAS No.: 1164251-88-0
M. Wt: 241.63
InChI Key: XKCUBAAAVCWCBV-UHFFFAOYSA-N
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Description

7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 7-chloro-4,6-dimethoxyindoline-2,3-dione as a precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis, particularly for the development of more complex indole derivatives. It is used in various synthetic routes to create compounds with enhanced biological properties or novel functionalities.

Reactivity and Transformations
7-Chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes several chemical reactions:

  • Oxidation : Can be oxidized to form quinones using agents like potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride can yield different reduced forms.
  • Substitution : Electrophilic substitution allows for the introduction of various substituents on the indole ring.

These reactions expand the utility of this compound in synthetic organic chemistry.

Biological Applications

Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against several pathogenic microorganisms:

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Mycobacterium smegmatis12.5
Pseudomonas aeruginosa25
Candida albicans50

These results suggest potential applications in developing new antimicrobial agents.

Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro tests showed that it could inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)8.0
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)9.0

The mechanism of action may involve the modulation of specific kinases or induction of apoptosis in cancer cells.

Medicinal Applications

Ongoing research is exploring the therapeutic potential of this compound for various diseases, including:

  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication.
  • Anti-inflammatory Effects : Research indicates it can modulate pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in:

  • Material Development : It serves as a precursor for synthesizing new materials with desirable properties.
  • Pharmaceutical Formulations : Its derivatives are being investigated for incorporation into pharmaceutical products.

Case Studies

  • Antimicrobial Efficacy Study : A study published in RSC Advances evaluated the antimicrobial activity of various synthesized derivatives of indole compounds. The results indicated that compounds similar to this compound showed significant activity against both bacterial and fungal strains .
  • Anticancer Activity Analysis : Research conducted on indole derivatives highlighted their potential as anticancer agents. The study reported that compounds with structural similarities to this compound exhibited IC50 values that support their development as therapeutic candidates in oncology .

Mechanism of Action

The mechanism of action of 7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of certain kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4,6-dimethoxyindoline-2,3-dione
  • 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione
  • 7-chloro-2,3-dihydro-1H-indole-2,3-dione

Uniqueness

7-chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both chloro and methoxy substituents on the indole ring. These substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

7-Chloro-4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione (CAS No. 1164251-88-0) is a compound belonging to the indole derivative class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

  • Molecular Formula : C10H8ClNO4
  • Molecular Weight : 241.63 g/mol
  • Structure : The compound features a chloro group and two methoxy groups on the indole ring, which contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound.

Antibacterial Activity

The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate a broad spectrum of activity against both types of bacteria, suggesting potential therapeutic applications in treating bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, the compound also shows antifungal activity:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

The antifungal properties further support its potential as a therapeutic agent against fungal infections .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines.

Case Studies

  • NCI-H460 Cell Line : The compound demonstrated significant cytotoxicity with an IC50 value of approximately IC50=5μM\text{IC}_{50}=5\mu M, indicating effective growth inhibition in lung cancer cells .
  • MCF-7 Cell Line : In breast cancer models, the compound showed promising results with an IC50 value of around IC50=6μM\text{IC}_{50}=6\mu M, suggesting its potential as a chemotherapeutic agent .
  • Mechanism of Action : The mechanism appears to involve the inhibition of specific kinases and induction of apoptosis in cancer cells, highlighting its potential for targeted cancer therapy .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Target Organisms Effectiveness (MIC/IC50)
AntibacterialVarious bacteriaMIC values ranging from 2.332.33 to 156.47156.47 µM
AntifungalCandida albicans, FusariumMIC values ranging from 16.6916.69 to 222.31222.31 µM
AnticancerNCI-H460, MCF-7IC50 values around 55 to 66 µM

Properties

IUPAC Name

7-chloro-4,6-dimethoxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c1-15-4-3-5(16-2)7(11)8-6(4)9(13)10(14)12-8/h3H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUBAAAVCWCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C(=O)N2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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